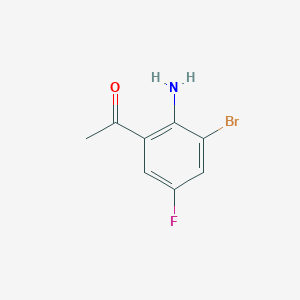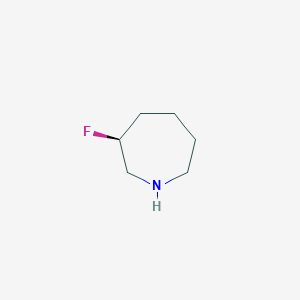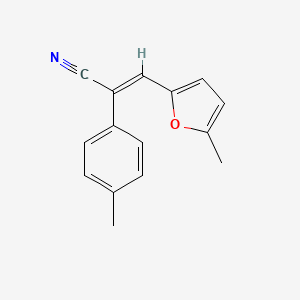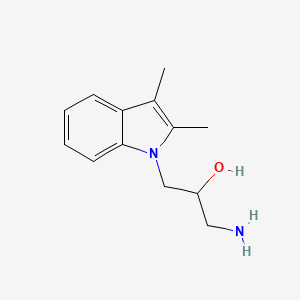
(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.
Alkylation: The proline derivative undergoes alkylation to introduce the ethyl group at the 4-position. This step may involve the use of ethyl halides under basic conditions.
Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,4R) enantiomer. This can be achieved through chiral chromatography or enzymatic resolution.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as a building block for peptidomimetics and enzyme inhibitors.
Synthetic Biology: The compound is utilized in the development of synthetic pathways for the production of complex molecules.
Protein Engineering: It is incorporated into proteins to study the effects of non-proteinogenic amino acids on protein structure and function.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in disease processes.
類似化合物との比較
(2S,4R)-4-Methylproline: Similar in structure but with a methyl group instead of an ethyl group at the 4-position.
(2S,4S)-4-Ethylproline: Similar but with a different stereochemistry at the 4-position.
(2S,4R)-4-Fluoroproline: Similar but with a fluorine atom instead of an ethyl group at the 4-position.
Uniqueness: (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-7(8(10)11)9(2)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
InChIキー |
PGYZIEVASKOIHO-RQJHMYQMSA-N |
異性体SMILES |
CC[C@@H]1C[C@H](N(C1)C)C(=O)O |
正規SMILES |
CCC1CC(N(C1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine](/img/structure/B15205716.png)

![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)





![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
